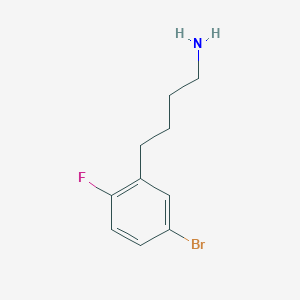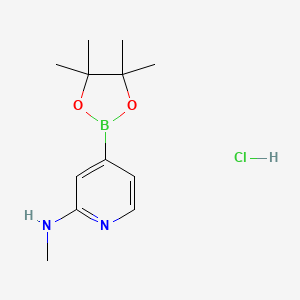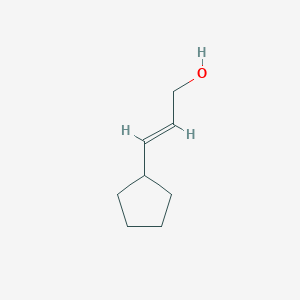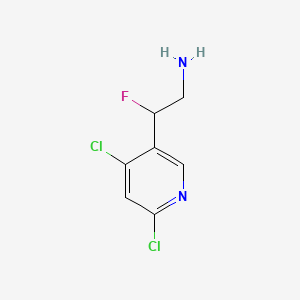
2-(4,6-Dichloropyridin-3-yl)-2-fluoroethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyridine ring, a fluorine atom at the 2nd position of the ethanamine chain, and an amine group at the terminal end. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic substitution reactions using reagents like potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Oxidized products such as pyridine N-oxides or hydroxylated derivatives.
Reduction: Reduced products such as primary or secondary amines and alcohols.
科学研究应用
2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, or it may act as an agonist or antagonist at receptor sites, altering signal transduction pathways.
相似化合物的比较
2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine can be compared with other similar compounds, such as:
2-(4,6-dichloropyridin-3-yl)acetonitrile: Similar structure but with a nitrile group instead of an amine group.
4,6-dichloropyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
2-(4,6-dichloropyridin-3-yl)ethanol: Contains a hydroxyl group instead of an amine group.
The uniqueness of 2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine lies in its specific combination of substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C7H7Cl2FN2 |
|---|---|
分子量 |
209.05 g/mol |
IUPAC 名称 |
2-(4,6-dichloropyridin-3-yl)-2-fluoroethanamine |
InChI |
InChI=1S/C7H7Cl2FN2/c8-5-1-7(9)12-3-4(5)6(10)2-11/h1,3,6H,2,11H2 |
InChI 键 |
XEAUEIRNALVGNE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1Cl)C(CN)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


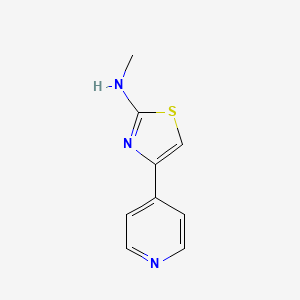
![tert-Butyl N-[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B15312972.png)
![[1-(3-methylbutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B15312975.png)

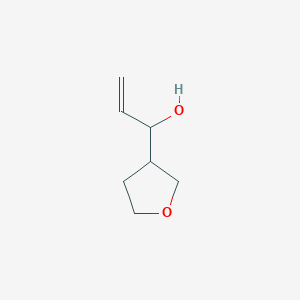

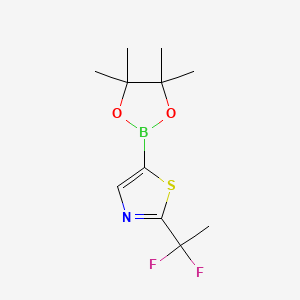
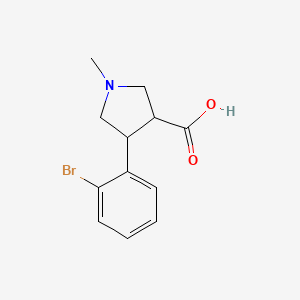
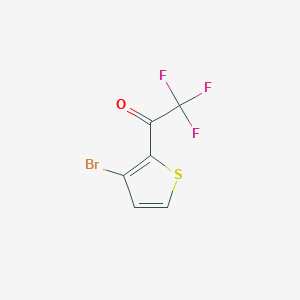
aminehydrochloride](/img/structure/B15313028.png)

